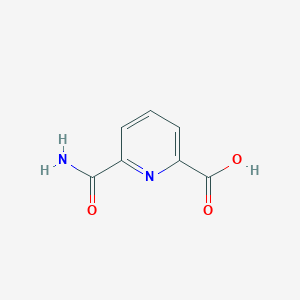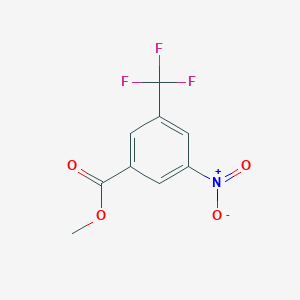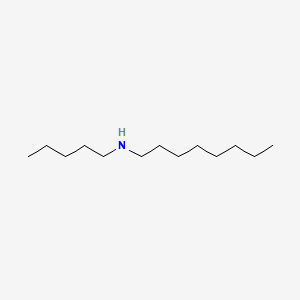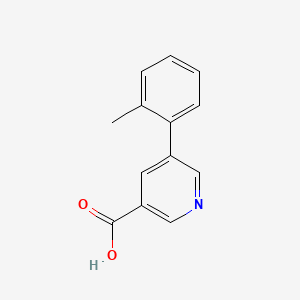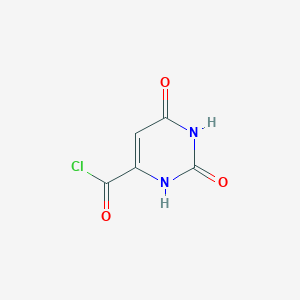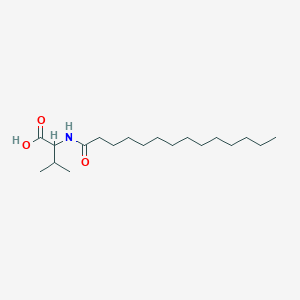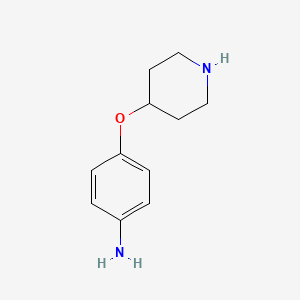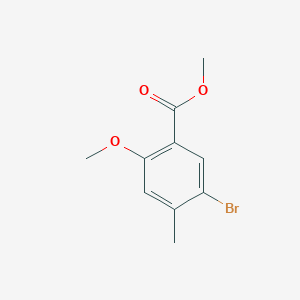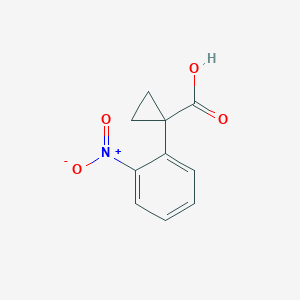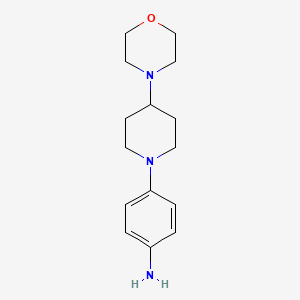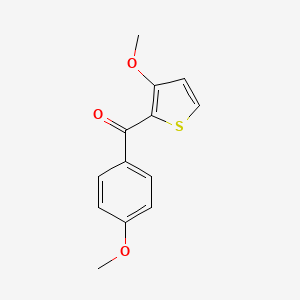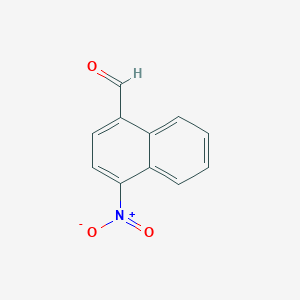
4-硝基萘-1-甲醛
描述
4-Nitronaphthalene-1-carbaldehyde is a yellow crystalline compound with the chemical formula C11H7NO3. It is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.
科学研究应用
4-Nitronaphthalene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in developing pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
作用机制
Target of Action
It’s known that nitrated polycyclic aromatic hydrocarbons (nitro-pahs), a group to which this compound belongs, can interact with various biological targets .
Mode of Action
It’s known that 1-nitronaphthalene, a related compound, reacts with benzene and undergoes selective reduction with cyclohexane in the presence of aluminum chloride . This reaction could provide some insight into the potential interactions of 4-Nitronaphthalene-1-carbaldehyde with its targets.
Biochemical Pathways
A strain of sphingobium was found to grow on 1-nitronaphthalene as the sole carbon, nitrogen, and energy source . The gene cluster encoding 1-nitronaphthalene catabolism is located on a plasmid, and the initial step in degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This could suggest potential biochemical pathways that 4-Nitronaphthalene-1-carbaldehyde might affect.
Result of Action
It’s known that nitro-pahs have been widely detected in the environment and they are more toxic than their corresponding parent pahs . This suggests that 4-Nitronaphthalene-1-carbaldehyde could potentially have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitronaphthalene-1-carbaldehyde. Nitro-PAHs, including 4-Nitronaphthalene-1-carbaldehyde, enter the environment from natural sources and anthropogenic activities . The presence of these compounds in various environmental media can affect their interactions with biological targets and their overall impact.
生化分析
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which is resonance stabilized .
Cellular Effects
Related compounds such as 1-nitronaphthalene have been shown to cause lesions in both Clara and ciliated cells . It is possible that 4-Nitronaphthalene-1-carbaldehyde may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that related compounds can undergo free radical reactions, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that related compounds such as 1-nitronaphthalene can cause species-selective lung toxicity .
Dosage Effects in Animal Models
Related compounds such as 1-nitronaphthalene have been shown to cause species-selective toxicity, with rats being more susceptible than mice .
Metabolic Pathways
It is known that 1-nitronaphthalene, a related compound, can be metabolized to form 1,2-dihydroxynaphthalene, an early intermediate in the naphthalene degradation pathway .
Transport and Distribution
It is possible that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Nitronaphthalene-1-carbaldehyde typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods: In industrial settings, the nitration process is scaled up using continuous flow reactors to ensure consistent product quality and efficiency. The use of solid superacid catalysts, such as sulfated zirconia, has been explored to promote the nitration reaction under milder conditions, reducing the environmental impact .
化学反应分析
Types of Reactions: 4-Nitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-aminonaphthalene-1-carbaldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: 4-Nitronaphthalene-1-carboxylic acid.
Reduction: 4-Aminonaphthalene-1-carbaldehyde.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
相似化合物的比较
- 2-Nitronaphthalene
- 1-Nitronaphthalene
- 2-Methyl-1-nitronaphthalene
Comparison: 4-Nitronaphthalene-1-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .
属性
IUPAC Name |
4-nitronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEPRUKGWGZQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606356 | |
| Record name | 4-Nitronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42758-54-3 | |
| Record name | 4-Nitronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


